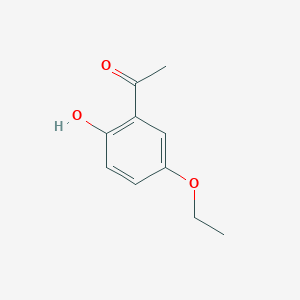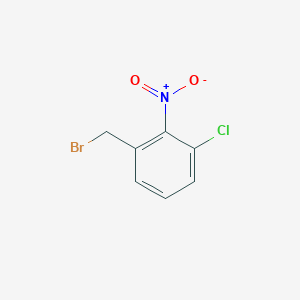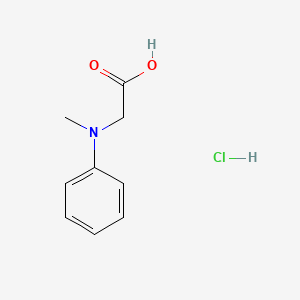
4-(Benciloxi)benceno-1,2-diamina
Descripción general
Descripción
4-(Benzyloxy)benzene-1,2-diamine is an organic compound with the molecular formula C13H14N2O It is characterized by a benzene ring substituted with a benzyloxy group at the 4-position and two amino groups at the 1 and 2 positions
Aplicaciones Científicas De Investigación
4-(Benzyloxy)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
Target of Action
Compounds with similar structures have been studied for their applications as inhibitors of platelet-derived growth factor receptor (pdgfr), cyclooxygenase (cox), and phosphodiesterase 10a .
Mode of Action
The mode of action of 4-(Benzyloxy)benzene-1,2-diamine involves a solvent-controllable photoreaction . When 4-methoxyazobenzenes are irradiated in DMF containing 0.5 M hydrochloric acid, N2-aryl-4-methoxybenzene-1,2-diamines are produced as the major product .
Biochemical Pathways
It’s known that n-aryl-1,2-phenylenediamines, which are structurally similar, are important for synthesizing various benzimidazole derivatives .
Pharmacokinetics
It is also predicted to inhibit CYP1A2, CYP2C19, and CYP2C9 .
Result of Action
The compound’s photoreaction results in the production of n2-aryl-4-methoxybenzene-1,2-diamines .
Action Environment
The action of 4-(Benzyloxy)benzene-1,2-diamine is influenced by the solvent environment. For instance, the photoreaction of 4-methoxyazobenzenes to afford 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines has been studied. The irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)benzene-1,2-diamine can be achieved through several methods. One common approach involves the reduction of 4-(Benzyloxy)nitrobenzene using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst. Another method includes the photoreaction of 4-methoxyazobenzenes in different solvents, which can yield N-arylbenzene-1,2-diamines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction reactions using hydrogenation techniques. The choice of solvent and catalyst can significantly impact the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Benzyloxy)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoquinones.
Reduction: Reduction reactions can yield corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophiles such as bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoquinones.
Reduction: Corresponding amines.
Substitution: Various substituted benzene derivatives.
Comparación Con Compuestos Similares
- 4-(Benzyloxy)benzene-1,2-diamine hydrochloride
- 3-(Benzyloxy)benzene-1,2-diamine
- 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid
- Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate
Uniqueness: 4-(Benzyloxy)benzene-1,2-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
Propiedades
IUPAC Name |
4-phenylmethoxybenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVGKXPXBIVFMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60523649 | |
| Record name | 4-(Benzyloxy)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60523649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41927-17-7 | |
| Record name | 4-(Benzyloxy)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60523649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl-](/img/structure/B1601552.png)
![4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B1601553.png)




![2-Chloro-4-phenylthieno[2,3-d]pyrimidine](/img/structure/B1601563.png)






